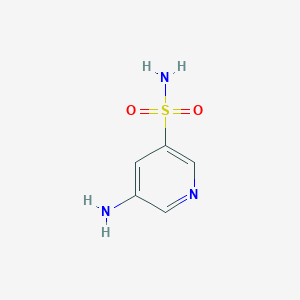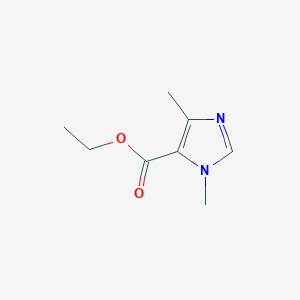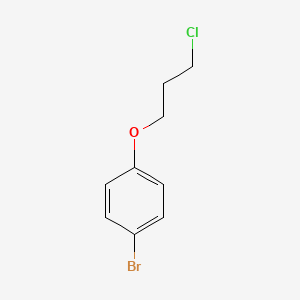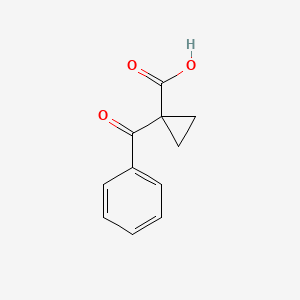
1-Benzoylcyclopropanecarboxylic acid
Übersicht
Beschreibung
The compound 1-Benzoylcyclopropanecarboxylic acid is a chemical of interest in various synthetic and analytical chemistry research areas. While the provided papers do not directly discuss 1-Benzoylcyclopropanecarboxylic acid, they do provide insights into related compounds and reactions that can be informative for understanding the synthesis, structure, and reactivity of similar benzoylcyclopropane derivatives.
Synthesis Analysis
The synthesis of cyclopropane derivatives is a topic of interest in several studies. For instance, 1,1-Cyclopropane aminoketones, which are structurally related to 1-Benzoylcyclopropanecarboxylic acid, were synthesized using a tandem reaction of α-amino aryl ketones with vinyl sulfonium salts, employing DBU as the base in CH2Cl2 . This method was further applied to synthesize 2-benzoyl quinolines, indicating the versatility of cyclopropane derivatives in synthetic chemistry. Additionally, the synthesis of trans 1-aryl-2-benzoylcyclopropanes was achieved by reacting 1-aryl-2-benzoylethylenes with dimethyloxosulfonium methylide, showcasing another approach to synthesizing benzoylcyclopropane derivatives .
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives is confirmed through various spectroscopic techniques. For example, the structure of 1,3-bis[(1-alkoxycarbonyl-2-vinylcyclopropane-1-yl)carboxy]benzenes was confirmed by elemental analysis, infrared (IR), 1H NMR, and 13C NMR spectroscopy . Similarly, the configuration of trans 1-aryl-2-benzoylcyclopropanes was confirmed by double 13C NMR spectroscopy . These studies highlight the importance of spectroscopic methods in elucidating the structure of cyclopropane derivatives.
Chemical Reactions Analysis
The reactivity of benzoylcyclopropane derivatives is explored in several papers. The photoisomerization of cis-2-benzoylcyclopropanecarboxylic acid to its trans isomer was studied, revealing that the photochemical conversion occurs in a hydroxylic solvent without hydrogen exchange . This suggests a potential diradical mechanism for the photochemical process. Moreover, t-2-Benzoyl-t-5-phenylcyclohexane-r-1-carboxylic acid was used to prepare various saturated isoindole-fused heterocycles, demonstrating the reactivity of benzoylcyclopropane derivatives in cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The IR and UV spectroscopic evidence for trans 1-aryl-2-benzoylcyclopropanes indicates conjugation between the carbonyl group and the cyclopropane ring . The mass spectra of these compounds are characterized by a common ion, and their polarographic behavior has also been reported, providing insights into their electrochemical properties. The radical polymerization of difunctional 2-vinyl-cyclopropanes results in hard, transparent, crosslinked polymers, highlighting the potential application of these compounds in materials science .
Wissenschaftliche Forschungsanwendungen
Synthetic Applications
1-Benzoylcyclopropanecarboxylic acid and its derivatives play a significant role in organic synthesis, particularly in the construction of complex molecular structures. A remarkable cyclopropanation process involving N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid underlines its utility in generating doubly constrained 1-aminocyclopropane-1-carboxylic acid systems. This process opens avenues for synthesizing new types of heterocyclic systems, showcasing the molecule's versatility in facilitating the creation of novel compounds with potential applications in drug discovery and material science (Szakonyi et al., 2002).
Medicinal Chemistry
In medicinal chemistry, the structural motifs derived from 1-Benzoylcyclopropanecarboxylic acid are crucial. For example, synthesis and biological evaluation of 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues have demonstrated potent antiadenoviral activity. These studies emphasize the compound's relevance in developing therapeutic agents, highlighting its contribution to identifying new drug candidates with enhanced efficacy and reduced toxicity (Öberg et al., 2012).
Corrosion Inhibition
The derivatives of 1-Benzoylcyclopropanecarboxylic acid, such as spirocyclopropane derivatives, have been identified as effective corrosion inhibitors for mild steel in acidic media. This application is significant for the chemical industry, where corrosion resistance is crucial for extending the lifespan of metal components and structures. Research into these derivatives has shown high inhibitory efficiencies, underscoring the potential of 1-Benzoylcyclopropanecarboxylic acid derivatives in developing environmentally friendly corrosion inhibitors (Chafiq et al., 2020).
Agricultural Chemistry
In the context of agricultural chemistry, the synthesis and application of 1-aminocyclopropane-1-carboxylic acid (ACC) and its derivatives, closely related to 1-Benzoylcyclopropanecarboxylic acid, play a pivotal role in understanding plant hormone ethylene's biosynthesis and signaling pathways. This research has direct implications for crop management practices, offering strategies to manipulate ethylene levels to improve plant growth, stress responses, and fruit ripening processes. The exploration of ACC's role as an ethylene-independent growth regulator further expands the scope of research towards enhancing agricultural productivity and sustainability (Polko & Kieber, 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-benzoylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-9(8-4-2-1-3-5-8)11(6-7-11)10(13)14/h1-5H,6-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRZRJABAKWWSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90509037 | |
| Record name | 1-Benzoylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90509037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoylcyclopropanecarboxylic acid | |
CAS RN |
79172-43-3 | |
| Record name | 1-Benzoylcyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79172-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzoylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90509037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzoylcyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





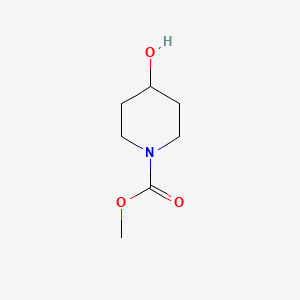
![6-bromobenzo[d]oxazole-2(3H)-thione](/img/structure/B1337943.png)
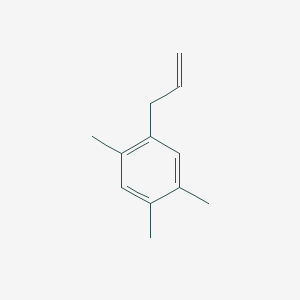
![Benzo[1,3]dioxol-5-YL-hydrazine](/img/structure/B1337945.png)
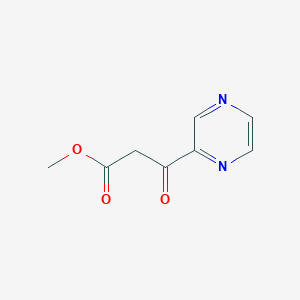
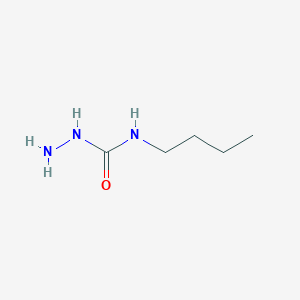
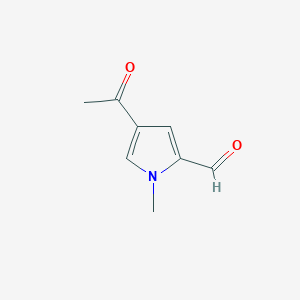
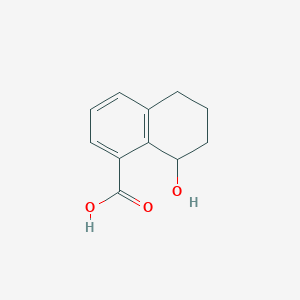
![Hexahydro-oxazolo[3,4-a]pyridin-3-one](/img/structure/B1337961.png)
